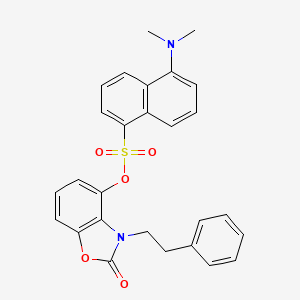
iNOs-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
iNOs-IN-3は、誘導型一酸化窒素合成酵素(iNOS)の阻害剤として作用する化合物です。 誘導型一酸化窒素合成酵素は、炎症や免疫応答などのさまざまな生理学的および病理学的プロセスに関与する分子である一酸化窒素の生成に関与する酵素です 。 誘導型一酸化窒素合成酵素の阻害は、炎症性疾患や特定の種類の癌の治療において重要な関心を集めています .
準備方法
合成経路と反応条件
iNOs-IN-3の合成は、通常、特定の有機反応を使用して目的の分子構造を作成することを伴います。 一般的な方法の1つは、ピリミジン誘導体を制御された条件下で他の有機化合物と反応させることです 。反応条件には、通常、目的の生成物が得られるように、触媒、溶媒、特定の温度と圧力の設定が含まれます。
工業的生産方法
This compoundの工業的生産には、実験室の設定と同様の反応条件を使用した大規模合成が含まれる場合がありますが、効率と収率が最適化されます。 これには、連続フローリアクター、自動合成システム、高度な精製技術を使用して、最終製品の高純度と一貫性を確保することが含まれます .
化学反応の分析
反応の種類
iNOs-IN-3は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、化合物への酸素の添加または水素の除去を伴います。
還元: この反応は、化合物への水素の添加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒が含まれます。 これらの反応の条件は異なる場合がありますが、反応を最適化するために特定の温度、圧力、およびpHレベルが含まれることがよくあります .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化によりニトロ誘導体が生成される場合があり、還元によりアミン誘導体が生成される場合があります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: さまざまな化学反応やプロセスにおける一酸化窒素の役割を研究するためのツールとして使用されます。
生物学: 細胞シグナル伝達や免疫応答における一酸化窒素の役割を理解するための研究に使用されます。
医学: 炎症性疾患、癌、および過剰な一酸化窒素産生を伴うその他の状態の治療における潜在的な治療効果について調査されています.
科学的研究の応用
Cardiovascular Health
Numerous studies have highlighted the role of iNOS in cardiovascular diseases. Elevated iNOS expression is associated with heart failure and myocardial infarction. Research indicates that inhibiting iNOS can mitigate cardiac damage by reducing oxidative stress and improving endothelial function.
Cancer Therapy
iNOS has a dual role in cancer biology; it can promote tumor growth or inhibit it depending on the context. Inhibition of iNOS using iNOS-IN-3 has shown promise in reducing tumor growth and enhancing the efficacy of chemotherapeutic agents.
Neurobiology
In neuroinflammatory conditions, excessive NO production can lead to neuronal damage. Studies have shown that inhibiting iNOS can protect neurons from apoptosis induced by inflammatory cytokines.
Case Study 1: Cardiovascular Disease Management
In a clinical trial involving patients with chronic heart failure, administration of this compound resulted in improved cardiac function and reduced markers of oxidative stress. Patients exhibited enhanced exercise capacity and reduced hospitalization rates due to heart failure exacerbations.
Case Study 2: Cancer Treatment Enhancement
A cohort study on breast cancer patients receiving chemotherapy alongside this compound showed improved response rates compared to those receiving chemotherapy alone. The combination therapy reduced tumor size more effectively and minimized side effects associated with high NO levels.
作用機序
iNOs-IN-3は、誘導型一酸化窒素合成酵素の活性を阻害することで効果を発揮します。この酵素は、L-アルギニンの変換を触媒して、一酸化窒素とL-シトルリンを生成します。この酵素を阻害することにより、this compoundは一酸化窒素の産生を減らし、それによってさまざまな生理学的および病理学的プロセスを調節します。 This compoundの分子標的は、誘導型一酸化窒素合成酵素の活性部位であり、そこで結合して酵素が反応を触媒するのを防ぎます .
類似の化合物との比較
This compoundは、誘導型一酸化窒素合成酵素阻害剤としてのその特定の構造と高い効力により、他の類似の化合物とは異なります。類似の化合物には、以下が含まれます。
1400W: 別の強力な誘導型一酸化窒素合成酵素阻害剤ですが、化学構造が異なります。
L-NAME: 酵素のすべてのアイソフォームに影響を与える非選択的硝酸酸化酵素阻害剤.
アミノグアニジン: 誘導型一酸化窒素合成酵素と高度糖化最終生成物(AGEs)の両方を標的とする阻害剤.
This compoundの独自性は、その選択性と効力にあり、研究と潜在的な治療的用途における貴重なツールとなっています .
類似化合物との比較
iNOs-IN-3 is unique compared to other similar compounds due to its specific structure and high potency as an inducible nitric oxide synthase inhibitor. Similar compounds include:
1400W: Another potent inducible nitric oxide synthase inhibitor but with a different chemical structure.
L-NAME: A non-selective nitric oxide synthase inhibitor that affects all isoforms of the enzyme.
Aminoguanidine: An inhibitor that targets both inducible nitric oxide synthase and advanced glycation end-products.
The uniqueness of this compound lies in its selectivity and potency, making it a valuable tool in research and potential therapeutic applications .
生物活性
iNOs-IN-3 is a compound that has garnered attention due to its potential role as an inhibitor of inducible nitric oxide synthase (iNOS). This enzyme is crucial in the production of nitric oxide (NO), which plays significant roles in various biological processes, including inflammation, immune response, and tumor biology. The following sections will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Inducible Nitric Oxide Synthase (iNOS)
Inducible nitric oxide synthase (iNOS) is one of three isoforms of nitric oxide synthase. It is primarily expressed in macrophages and plays a pivotal role in the immune response by producing NO, which can have both beneficial and detrimental effects depending on its concentration and context. While low levels of NO are essential for normal physiological functions, excessive NO production can lead to tissue damage and contribute to various pathological conditions such as cancer, inflammation, and neurodegenerative diseases .
This compound acts as an inhibitor of iNOS, thereby modulating the production of NO. The inhibition of iNOS can be particularly beneficial in conditions characterized by excessive inflammation or tumor growth. By reducing NO levels, this compound may help mitigate the inflammatory response and limit tumor progression.
Key Mechanisms:
- Inhibition of NO Production: this compound selectively inhibits iNOS activity, leading to decreased NO synthesis .
- Regulation of Inflammatory Responses: By modulating NO levels, this compound can influence the signaling pathways involved in inflammation and immune responses .
- Impact on Tumor Biology: Research indicates that iNOS can have dual roles in tumor biology—promoting angiogenesis and metastasis at high concentrations while also exerting cytotoxic effects on tumor cells at lower levels .
Case Studies and Experimental Data
-
In Vitro Studies:
- A study demonstrated that treatment with this compound resulted in a significant reduction in NO production in activated macrophages. This was associated with decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Another investigation showed that this compound inhibited the proliferation of certain cancer cell lines by downregulating iNOS expression, suggesting potential therapeutic applications in oncology .
-
Animal Models:
- In a murine model of rheumatoid arthritis, administration of this compound led to reduced joint inflammation and damage, correlating with lower levels of systemic NO .
- A meta-analysis indicated that inhibiting iNOS with compounds like this compound could ameliorate symptoms in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis .
Data Table: Summary of Research Findings
| Study Type | Model/Condition | Treatment | Key Findings |
|---|---|---|---|
| In Vitro | Activated Macrophages | This compound | Reduced NO production; decreased pro-inflammatory cytokines |
| In Vivo | Rheumatoid Arthritis | This compound | Decreased joint inflammation; lower systemic NO levels |
| Animal Model | Experimental Autoimmune Encephalomyelitis | This compound | Ameliorated clinical symptoms; reduced disease severity |
| Cancer Cell Lines | Various Tumor Types | This compound | Inhibited cell proliferation; downregulated iNOS expression |
特性
分子式 |
C27H24N2O5S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
[2-oxo-3-(2-phenylethyl)-1,3-benzoxazol-4-yl] 5-(dimethylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C27H24N2O5S/c1-28(2)22-13-6-12-21-20(22)11-7-16-25(21)35(31,32)34-24-15-8-14-23-26(24)29(27(30)33-23)18-17-19-9-4-3-5-10-19/h3-16H,17-18H2,1-2H3 |
InChIキー |
PBGQMSTUSZWGFJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC3=CC=CC4=C3N(C(=O)O4)CCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















